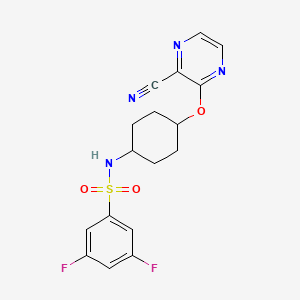
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
COX-2 Inhibitor Development
Research on sulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into certain sulfonamide compounds has been shown to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity. This advancement has resulted in the identification of potent and selective COX-2 inhibitors like JTE-522, which is in phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Catalysis and Oxidation Studies
Sulfonamide-substituted iron phthalocyanines have been explored for their potential as oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins like cyclohexene, leading to the formation of allylic ketones. Such research opens up new pathways for the development of efficient and stable catalysts in synthetic chemistry (Işci et al., 2014).
Synthesis of Benzonitriles
The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates a benign approach for the synthesis of various benzonitriles. This methodology allows for the successful cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates, showcasing the versatility and efficiency of this synthetic route for producing pharmaceutical intermediates (Anbarasan et al., 2011).
Anticancer and Carbonic Anhydrase Inhibition
New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cell lines, alongside exhibiting carbonic anhydrase inhibitory effects. Such compounds not only provide insights into novel anticancer strategies but also contribute to understanding the role of sulfonamides in modulating enzyme activity, offering potential leads for the development of cancer therapeutics (Gul et al., 2018).
Bacterial Biofilm Inhibition
Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has highlighted their potential in inhibiting bacterial biofilms. Certain synthesized molecules have shown effective inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, presenting a new avenue for addressing bacterial resistance through biofilm disruption (Abbasi et al., 2020).
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-11-7-12(19)9-15(8-11)27(24,25)23-13-1-3-14(4-2-13)26-17-16(10-20)21-5-6-22-17/h5-9,13-14,23H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILDUCAARPSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

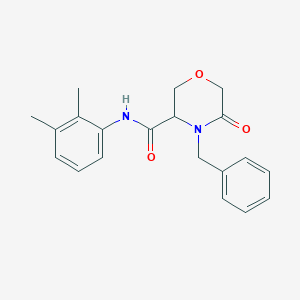
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)
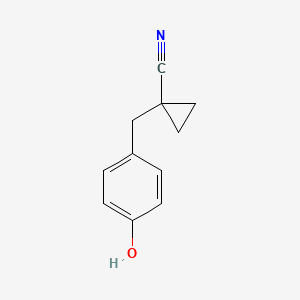

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)
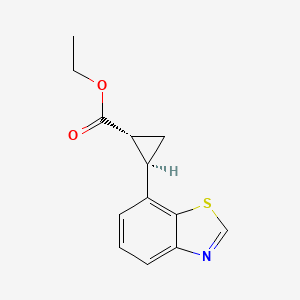
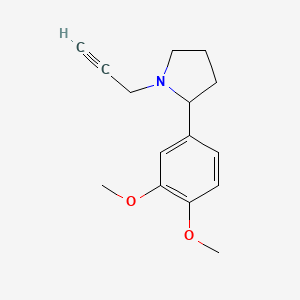
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)
